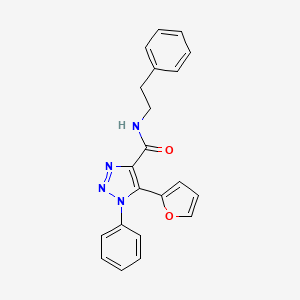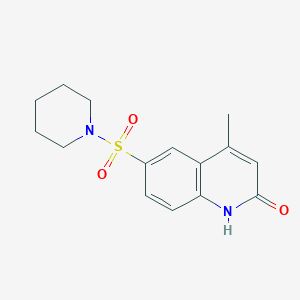
5-(2-furyl)-1-phenyl-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
Übersicht
Beschreibung
5-(2-furyl)-1-phenyl-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method, and its mechanism of action has been studied extensively. In
Wirkmechanismus
The mechanism of action of 5-(2-furyl)-1-phenyl-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it is believed to act as an inhibitor of various enzymes such as tyrosinase, carbonic anhydrase, and acetylcholinesterase. It has also been shown to bind to DNA and RNA, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(2-furyl)-1-phenyl-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide are diverse and depend on the specific application. In medicinal chemistry, it has been shown to inhibit the growth of cancer cells, fungi, and bacteria. In biochemistry, it has been used to study enzyme kinetics and protein-ligand interactions. In materials science, it has been used to synthesize new materials with interesting properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-(2-furyl)-1-phenyl-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is its versatility. It can be used in various fields such as medicinal chemistry, biochemistry, and materials science. Additionally, it is relatively easy to synthesize and purify. However, one of the limitations of this compound is its potential toxicity and lack of selectivity. Further studies are needed to determine its safety and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the study of 5-(2-furyl)-1-phenyl-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide. In medicinal chemistry, further studies are needed to determine its potential as a therapeutic agent for various diseases. In biochemistry, it can be used to study the structure and function of enzymes and proteins. In materials science, it can be used to synthesize new materials with unique properties. Additionally, further studies are needed to determine its safety and efficacy in vivo, as well as its potential as a drug delivery system.
Wissenschaftliche Forschungsanwendungen
5-(2-furyl)-1-phenyl-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide has been studied extensively for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been evaluated for its anticancer, antifungal, and antibacterial properties. In biochemistry, it has been used as a tool to study enzyme kinetics and protein-ligand interactions. In materials science, it has been used to synthesize new materials with interesting properties.
Eigenschaften
IUPAC Name |
5-(furan-2-yl)-1-phenyl-N-(2-phenylethyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c26-21(22-14-13-16-8-3-1-4-9-16)19-20(18-12-7-15-27-18)25(24-23-19)17-10-5-2-6-11-17/h1-12,15H,13-14H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXVFDFUNOQVDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(furan-2-yl)-1-phenyl-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}methionine](/img/structure/B4748987.png)
![2-(1-(3-methylbutyl)-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4748988.png)


![6-({[3-(isopropoxycarbonyl)-4-phenyl-2-thienyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4749000.png)

![4-[2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4749019.png)
![4-[({5-[(4-chlorophenoxy)methyl]-2-furyl}methylene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4749026.png)

![1-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4749046.png)


![2-(2-fluorophenyl)-5-[(3-methoxypropyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B4749104.png)
![N-(3,4-dichlorophenyl)-2-{4-ethyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}acetamide](/img/structure/B4749110.png)